1-(2-CYCLOHEXYLETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
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Overview
Description
1-(2-CYCLOHEXYLETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of 1-(2-CYCLOHEXYLETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Cyclohexylethyl Group: The cyclohexylethyl group can be introduced via alkylation reactions using cyclohexylethyl halides in the presence of a base.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-CYCLOHEXYLETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole nitrogen, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-CYCLOHEXYLETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antiviral, or anticancer agent, pending further research and validation.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-CYCLOHEXYLETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE involves its interaction with molecular targets, such as enzymes or receptors. The cyclohexylethyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-(2-CYCLOHEXYLETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE include other benzimidazole derivatives with different substituents. These compounds can be compared based on their chemical structure, reactivity, and biological activity. The unique cyclohexylethyl group in this compound may confer distinct properties, such as increased lipophilicity or enhanced biological activity, compared to other benzimidazole derivatives.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
IUPAC Name |
3-(2-cyclohexylethyl)-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQBWSMHCRJRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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